2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Description
2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a useful research compound. Its molecular formula is C19H14Cl2N6O and its molecular weight is 413.26. The purity is usually 95%.
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Biological Activity
2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention for their diverse biological activities, particularly in anticancer and anti-inflammatory domains. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H14Cl2N6O
- Molecular Weight : 413.26 g/mol
- IUPAC Name : 2-chloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties by targeting various cellular pathways. The compound in focus has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), Src family kinases, and FMS-like tyrosine kinase 3 (FLT3) .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through various signaling pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at different phases, particularly G1 and G2/M phases, thereby preventing cancer cell division .
In Vitro Studies
In vitro evaluations have demonstrated the efficacy of this compound against various cancer cell lines:
Cell Line | Inhibition Percentage (%) |
---|---|
MOLT-4 (Leukemia) | 96.27 |
KM12 (Colon Cancer) | 95.45 |
M14 (Melanoma) | 95.18 |
HS 578T (Breast Cancer) | 96.08 |
These results were obtained from screening against the NCI-60 human tumor cell line panel at an initial concentration of 10−5 M .
Case Studies
Recent studies have synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to enhance biological activity:
- Synthesis and Evaluation : A study designed several pyrazolo-pyrimidine compounds linked with different aromatic moieties and evaluated their cytotoxicity across multiple cancer types. Notably, compounds with a piperazine acetamide linkage exhibited high potency against non-small cell lung cancer and melanoma .
- Predictive Kinetic Studies : Further molecular docking studies predicted the binding affinities of these compounds to their target enzymes, suggesting a rational design approach for future drug development .
Properties
IUPAC Name |
2-chloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-6-7-12(20)8-16(11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)13-4-2-3-5-15(13)21/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRMPZJMQCGJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.